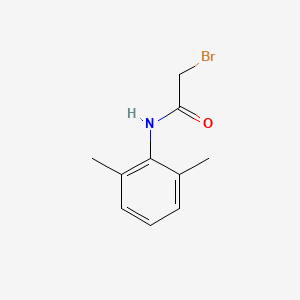

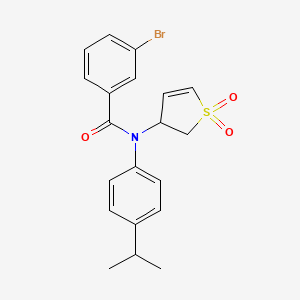

![molecular formula C12H9BrN4 B2753561 6-Bromo-2-(pyridin-2-yl)imidazo[1,2-a]pyridin-3-amine CAS No. 1216053-90-5](/img/structure/B2753561.png)

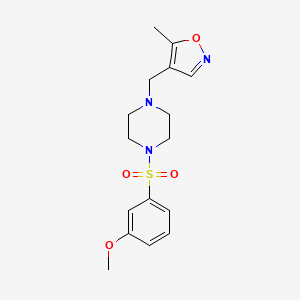

6-Bromo-2-(pyridin-2-yl)imidazo[1,2-a]pyridin-3-amine

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

6-Bromo-2-(pyridin-2-yl)imidazo[1,2-a]pyridin-3-amine is a chemical compound that has gained significant interest in scientific research due to its potential applications in various fields.

Scientific Research Applications

Anticancer Activity

A study by Dam et al. (2017) synthesized copper and zinc imidazo[1,2-a]pyridine complexes, including compounds related to 6-Bromo-2-(pyridin-2-yl)imidazo[1,2-a]pyridin-3-amine. These complexes were tested against various cancer cell lines. Copper complexes demonstrated significant anticancer activity, while zinc complexes showed poor efficacy.

Corrosion Inhibition

Kubba and Al-Joborry (2020) investigated a derivative of imidazo[1,2-a]pyridine as a corrosion inhibitor for carbon steel in saline solution. Their findings support a physical adsorption mechanism and the study used Density Functional Theory (DFT) for further insights (Kubba & Al-Joborry, 2020).

Corrosion Science

Saady et al. (2021) evaluated imidazo[4,5-b] pyridine derivatives, similar to 6-Bromo-2-(pyridin-2-yl)imidazo[1,2-a]pyridin-3-amine, for their effectiveness in preventing mild steel corrosion. They used a combination of experimental techniques and computational approaches, achieving high inhibition performance (Saady et al., 2021).

Synthesis Techniques

Michael Raymond Collins et al. (2010) developed a new method for synthesizing 3-pyrazinyl-imidazo[1,2-a]pyridines, contributing to the broader field of imidazo[1,2-a]pyridine chemistry, which includes compounds like 6-Bromo-2-(pyridin-2-yl)imidazo[1,2-a]pyridin-3-amine (Collins et al., 2010).

Catalysis

Allahabadi et al. (2017) described a copper-catalyzed approach for synthesizing imidazo[1,2-a]pyridines, demonstrating the utility of copper catalysis in the creation of these compounds (Allahabadi et al., 2017).

Medicinal Chemistry

Schmid et al. (2006) reported a synthesis method for 3-(N-substituted aminomethyl)-5-(N-substituted imino)-2,3-dihydro-imidazo[1,2-a]pyridines. These products, related to 6-Bromo-2-(pyridin-2-yl)imidazo[1,2-a]pyridin-3-amine, are potentially useful in medicinal chemistry due to their adaptability to biological targets (Schmid et al., 2006).

Mild and Efficient Synthesis

Ghorbani‐Vaghei and Amiri (2014) synthesized N-Cyclohexyl-2-aryl(alkyl)-imidazo[1,2-a]pyridin-3-amine derivatives under solvent-free conditions, showcasing an efficient method relevant to the synthesis of compounds like 6-Bromo-2-(pyridin-2-yl)imidazo[1,2-a]pyridin-3-amine (Ghorbani‐Vaghei & Amiri, 2014).

Aerobic Oxidative Synthesis

Zhou et al. (2016) developed a copper-mediated aerobic oxidative synthesis method for 3-bromo-imidazo[1,2-a]pyridines, which is relevant for synthesizing compounds like 6-Bromo-2-(pyridin-2-yl)imidazo[1,2-a]pyridin-3-amine (Zhou et al., 2016).

Mechanism of Action

Target of Action

Imidazole-containing compounds, which this compound is a part of, have been known to exhibit a broad range of biological activities . They have been used in the development of new drugs due to their chemical and biological properties .

Mode of Action

Imidazole derivatives have been reported to show different biological activities such as antibacterial, antimycobacterial, anti-inflammatory, antitumor, antidiabetic, anti-allergic, antipyretic, antiviral, antioxidant, anti-amoebic, antihelmintic, antifungal and ulcerogenic activities .

Biochemical Pathways

Imidazole-containing compounds have been reported to interact with various biochemical pathways due to their broad range of biological activities .

Result of Action

Imidazole derivatives have been reported to exhibit a variety of biological activities, suggesting that they may have multiple effects at the molecular and cellular levels .

Action Environment

The properties of imidazole-containing compounds suggest that they may be influenced by various environmental factors .

properties

IUPAC Name |

6-bromo-2-pyridin-2-ylimidazo[1,2-a]pyridin-3-amine |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H9BrN4/c13-8-4-5-10-16-11(12(14)17(10)7-8)9-3-1-2-6-15-9/h1-7H,14H2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RVKLEGRYEOIFJO-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=NC(=C1)C2=C(N3C=C(C=CC3=N2)Br)N |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H9BrN4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

289.13 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

6-Bromo-2-(pyridin-2-yl)imidazo[1,2-a]pyridin-3-amine | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

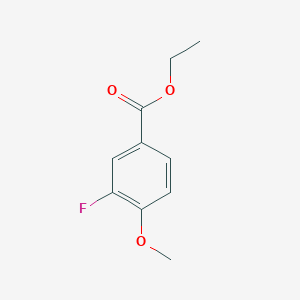

![8-[4-(tetrahydro-2H-pyran-4-ylamino)piperidin-1-yl][1,2,4]triazolo[4,3-a]pyrazin-3(2H)-one](/img/structure/B2753486.png)

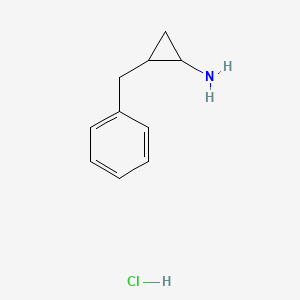

![Ethyl 6-chloro-2-phenylimidazo[1,2-a]pyridine-3-carboxylate](/img/structure/B2753492.png)

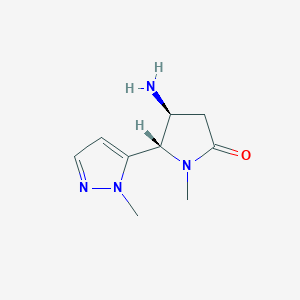

![N6-butyl-N4-(3-fluorophenyl)-1-phenyl-1H-pyrazolo[3,4-d]pyrimidine-4,6-diamine](/img/structure/B2753495.png)

![2-[(Chloromethyl)sulfanyl]-4,6-dimethylpyrimidine](/img/structure/B2753499.png)

![9-(4-ethoxyphenyl)-3-(2-methoxyethyl)-1,7-dimethyl-7,8-dihydro-6H-purino[7,8-a]pyrimidine-2,4-dione](/img/structure/B2753501.png)